molecular formula C13H15NO3 B2676361 5,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one CAS No. 131451-78-0

5,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one

Cat. No. B2676361
CAS RN: 131451-78-0
M. Wt: 233.267
InChI Key: FTGZPMFPUDKJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one, also known as DMQX, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. DMQX is a potent antagonist of the AMPA receptor, which is an ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity, learning, and memory.

Scientific Research Applications

Oxidation and Synthesis Applications

  • Oxidation Process : Fused 1,4-dimethoxybenzenes, including compounds like 5,8-dimethoxy-2-methylquinoline, can be effectively oxidized to benzoquinones. This process involves direct oxidation or demethylation-oxidation, showcasing the compound's utility in chemical synthesis and reactions (Kim et al., 2001).

  • Synthesis of Quinoline Derivatives : The synthesis and study of quinoline derivatives, including those similar to 5,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one, have been conducted. Such studies are crucial for understanding the molecular and crystal structures of these compounds, which have implications in various fields of chemistry and pharmacology (Lyakhov et al., 2000).

  • QSAR Study for Anti-Cancer Activities : Quantitative structure-activity relationship (QSAR) studies have been done on related quinoline derivatives to evaluate their chemical-biological interactions, especially concerning their anti-cancer activities. Such studies help in understanding how the structural properties of these compounds relate to their biological effectiveness (Ali & Saeed, 2016).

Biological and Pharmacological Applications

  • In Vitro Cytotoxicity : Research on quinoline derivatives, including those similar to 5,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one, has demonstrated in vitro cytotoxicity against various human cancer cell lines. This highlights their potential application in cancer research and treatment (Lee et al., 2000).

  • Antifungal Applications : Derivatives of hydroxyquinoline, a class to which 5,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one is related, have shown potential in the treatment of fungal infections. The structural modifications of these compounds can significantly impact their antifungal activity, suggesting their potential use in developing new antifungal agents (Joaquim et al., 2021).

  • Neuroinflammatory Disease Treatment : Some derivatives of 5,8-dimethoxy-1,4-naphthoquinone have shown promise as therapeutic agents for glia-mediated neuroinflammatory diseases. These compounds, by modulating certain cellular signaling pathways, could provide new avenues for treating such conditions (Sun et al., 2016).

  • Pesticidal Activity : Certain synthesized compounds related to quinolines have been tested for pesticidal activities, indicating their potential in agricultural applications (Pyrko, 2022).

  • Anticorrosion Potential : Derivatives of 5-amino-8-hydroxyquinoline, related to 5,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one, have demonstrated potential in the inhibition of corrosion of carbon steel in acidic solutions. This suggests applications in materials science and engineering (Faydy et al., 2017).

  • Colorectal Carcinoma Treatment : A compound similar to 5,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one, namely 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has shown efficacy in attenuating colon carcinogenesis. This highlights the potential of these compounds in cancer therapy (Mishra et al., 2018).

properties

IUPAC Name

5,8-dimethoxy-1,4-dimethylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-7-11(15)14(2)13-10(17-4)6-5-9(16-3)12(8)13/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGZPMFPUDKJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C(C=CC(=C12)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.